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Introduction
Extracellular vesicles (EVs) are lipid bilayer-enclosed particles released from various cell types

into the extracellular space. They play a crucial role in intercellular communication by

transferring a cargo of proteins, lipids, and nucleic acids. Under certain physiological and

pathological conditions, such as cancer, sepsis, and viral infections, cells can release EVs that

express Tissue Factor (TF), the primary initiator of the extrinsic pathway of blood coagulation.

[1][2][3][4][5] The presence of TF on the surface of EVs, combined with negatively charged

phospholipids like phosphatidylserine (PS), creates a potent procoagulant surface that can

trigger thrombosis.[3][4][6]

Measuring the procoagulant activity (PCA) of EVs is of significant interest in clinical research

and drug development. It serves as a potential biomarker for assessing thrombotic risk in

various diseases and can be a critical safety endpoint in the development of new therapeutics,

particularly in fields like cell therapy where the infused products might carry a thrombotic risk.[2]

[7] This application note describes methods for quantifying the TF-dependent procoagulant

activity of EVs using plasma-based clotting assays.
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The determination of EV procoagulant activity is typically accomplished using a one-stage

clotting assay. This assay measures the time it takes for plasma to form a fibrin clot after the

addition of the EV sample and calcium. The TF exposed on the surface of the EVs binds to

Factor VIIa (FVIIa) in the plasma.[1] This TF:FVIIa complex then activates Factor X (FX) to

Factor Xa (FXa), which in turn converts prothrombin to thrombin. Thrombin then cleaves

fibrinogen to fibrin, leading to the formation of a solid clot. The clotting time is inversely

proportional to the amount of active TF present in the sample. Specificity is confirmed by

demonstrating that an inhibitory anti-TF antibody can block this procoagulant effect.[7][8]
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Caption: EV-initiated extrinsic coagulation pathway.

Protocols
Protocol 1: Isolation of Extracellular Vesicles from
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This protocol describes the isolation of EVs from human plasma by differential centrifugation, a

common method for enriching for larger EVs (microvesicles) which are often associated with

TF activity.[8][9][10]

Materials:

Human whole blood collected in sodium citrate tubes.

Phosphate-buffered saline (PBS).

HBSA-Ca(-) buffer (137 mM NaCl, 5.38 mM KCl, 5.55 mM glucose, 10 mM HEPES, 0.1%

(w/v) bovine serum albumin).[8]

Refrigerated centrifuge with fixed-angle rotor.

Ultracentrifuge (optional, for smaller EVs).

Procedure:

Plasma Preparation:

Centrifuge citrated whole blood at 2,500 x g for 15 minutes at room temperature to obtain

platelet-poor plasma (PPP).[1]

Carefully collect the supernatant (PPP) without disturbing the buffy coat.

Perform a second centrifugation at 2,500 x g for 15 minutes to further deplete platelets,

yielding platelet-free plasma (PFP).[1] The use of PFP is recommended to reduce

variability.[1][11]

EV Isolation:

Thaw frozen PFP samples at 37°C for 15-30 minutes.[8][11]

For every 100 µL of plasma, add 1 mL of HBSA-Ca(-) buffer.[8]

Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet larger EVs.[8] Note: Some studies

recommend up to 100,000 x g to also pellet smaller EVs.[8][9]
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Carefully aspirate the supernatant, leaving approximately 20-50 µL to avoid disturbing the

EV pellet (which may be invisible).[8]

Resuspend the EV pellet in a known volume of buffer (e.g., HBSA or PBS) for downstream

analysis.

Protocol 2: One-Stage Clotting Assay for EV
Procoagulant Activity
This protocol measures the ability of isolated EVs to shorten the clotting time of normal pooled

plasma.

Materials:

Isolated EV suspension (from Protocol 1).

Normal Pooled Plasma (NPP), platelet-free.

Calcium Chloride (CaCl₂) solution (e.g., 25 mM).

Inhibitory mouse anti-human TF antibody (e.g., clone HTF-1) and control mouse IgG.[1][12]

Coagulometer or a microplate reader capable of kinetic absorbance readings at 405 nm.[5]

[13]

96-well microplate.

Procedure:

Sample Preparation:

In a 96-well plate, add 40 µL of the EV sample to two separate wells.[1][8]

To one well, add 11 µL of anti-TF antibody (e.g., final concentration 7.8 µg/mL).[1][8]

To the second well, add 11 µL of control mouse IgG at the same concentration.[1][8]

Incubate for 15 minutes at room temperature.[8]
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Clotting Reaction:

Pre-warm the coagulometer or plate reader to 37°C.

Add 50 µL of NPP to each well containing the EV/antibody mixture.

Incubate for 1-3 minutes at 37°C.[5]

Initiate the clotting reaction by adding 50-100 µL of pre-warmed CaCl₂ solution.[5]

Immediately start recording the time (in seconds) until a fibrin clot is formed. This is the

clotting time.

Data Analysis: The TF-dependent procoagulant activity is determined by the difference in

clotting time between the control IgG and the anti-TF antibody samples. A shorter clotting time

in the presence of the control IgG indicates higher procoagulant activity. The results can be

compared to a standard curve generated with relipidated recombinant TF to quantify the activity

in pg/mL or pM equivalents.[8]
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Caption: Workflow for measuring EV procoagulant activity.
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Data Presentation
The procoagulant activity of EVs can vary significantly based on their cellular origin and the

stimulus that triggered their release. The following tables provide representative data.

Table 1: Procoagulant Activity of EVs from Different
Sources
This table illustrates the TF-dependent clotting times for EVs derived from different cell lines or

patient samples. A shorter clotting time indicates higher procoagulant activity.

EV Source
Mean Clotting Time
(seconds) [+
Control IgG]

Mean Clotting Time
(seconds) [+ Anti-
TF Ab]

TF-Dependent
Activity

Pancreatic Cancer

Cell Line (MIA PaCa-

2)

85 >300 High

Healthy Donor Plasma

(unstimulated)
250 >300 Low / Negligible

LPS-Stimulated

Whole Blood
110 >300 High

Mesenchymal Stromal

Cells (MSCs)
135 >300 Moderate

Data are illustrative and compiled based on principles described in cited literature.[7][9][14]

Table 2: Quantitative TF Activity in Patient Cohorts
This table shows representative quantitative data where clotting times have been converted to

TF concentration using a standard curve. This is often used to compare thrombotic potential

between patient groups.
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Patient Cohort N
Mean EV TF
Activity (pg/mL)

Standard Deviation
(pg/mL)

Healthy Controls 20 0.45 0.25

Pancreatic Cancer 20 2.15 0.85

Sepsis 15 1.80 0.70

COVID-19 18 1.59 0.65

Data are representative based on findings that EV TF activity is elevated in various diseases.[1]

[9][14]
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Caption: Relationship between EV TF and clotting time.

Considerations and Standardization
The accurate measurement of EV procoagulant activity is challenging, and results can be

affected by numerous pre-analytical and analytical variables.[12][15]

Pre-analytics: The choice of anticoagulant, time between blood collection and processing,

and centrifugation protocols for plasma preparation can all impact the final EV yield and

activity.[15][16] Standardization of these steps is crucial for reproducible results.[12]

EV Isolation: Different isolation methods (e.g., centrifugation at 20,000 x g vs. 100,000 x g)

will enrich for different EV subpopulations, potentially affecting the measured TF activity.[8][9]

Standard Curve: The use of a reliable and consistent standard, such as relipidated

recombinant TF, is necessary for quantification and comparison of results across different

studies.[12][15]

Interfering Substances: Contaminants co-isolated with EVs, such as Tissue Factor Pathway

Inhibitor (TFPI), can inhibit TF activity and lead to an underestimation of the true

procoagulant potential.[14]

For clinical applications, the development of standardized, easy-to-use protocols and reference

materials is an ongoing effort within the scientific community to ensure that measurements of

EV TF activity are reliable and comparable.[12][16][17]

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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